molecular formula C24H25FN2O B10882993 1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

1-[(4-Fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

Cat. No.: B10882993
M. Wt: 376.5 g/mol
InChI Key: HDUFJRZBCVMGNB-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 3-phenoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-4-(3-phenoxybenzyl)piperazine
  • 1-(4-methylbenzyl)-4-(3-phenoxybenzyl)piperazine
  • 1-(4-bromobenzyl)-4-(3-phenoxybenzyl)piperazine

Uniqueness

1-(4-fluorobenzyl)-4-(3-phenoxybenzyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C24H25FN2O

Molecular Weight

376.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H25FN2O/c25-22-11-9-20(10-12-22)18-26-13-15-27(16-14-26)19-21-5-4-8-24(17-21)28-23-6-2-1-3-7-23/h1-12,17H,13-16,18-19H2

InChI Key

HDUFJRZBCVMGNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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